3-(4-bromo-1H-pyrazol-1-yl)butanoic acid is an organic compound with the molecular formula CHBrNO and a molecular weight of approximately 233.06 g/mol. This compound features a pyrazole ring substituted with a bromine atom at the 4-position and a butanoic acid moiety, making it significant in various fields of chemical and biological research. The presence of the bromine atom enhances its reactivity, while the butanoic acid component improves solubility and biological activity, positioning this compound as a valuable building block in synthetic chemistry and pharmacology .
The compound is classified under organic compounds, specifically as a derivative of pyrazole, which is a five-membered aromatic heterocyclic structure containing two nitrogen atoms. It can be sourced from various chemical suppliers, including Benchchem and Sigma-Aldrich, which provide detailed specifications and synthesis methods for researchers .
The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)butanoic acid typically involves two main steps:
The molecular structure of 3-(4-bromo-1H-pyrazol-1-yl)butanoic acid consists of:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | CHBrNO |
Molecular Weight | 233.06 g/mol |
CAS Number | 1007517-56-7 |
This structure contributes to its unique chemical properties and potential biological activities .
3-(4-bromo-1H-pyrazol-1-yl)butanoic acid can undergo several types of chemical reactions:
Common reagents used in these reactions include nucleophiles (amines, thiols), oxidizing agents (potassium permanganate), and reducing agents (lithium aluminum hydride). The specific conditions may vary based on the desired reaction pathway .
The mechanism of action for 3-(4-bromo-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific biological targets. The bromine atom and the pyrazole ring facilitate binding to enzymes or receptors, potentially leading to inhibition or activation of various biological processes. This mechanism underlies its exploration for therapeutic applications, particularly in anti-inflammatory and anticancer research .
3-(4-bromo-1H-pyrazol-1-yl)butanoic acid exhibits several notable physical properties:
The chemical properties include:
Relevant data on melting point, boiling point, and other specific characteristics are usually provided by suppliers for practical applications .
3-(4-bromo-1H-pyrazol-1-yl)butanoic acid has diverse applications across several scientific domains:
This compound's unique structure and reactivity make it a subject of ongoing research in synthetic organic chemistry and medicinal chemistry.
The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)butanoic acid (C₇H₉BrN₂O₂, MW 233.06 g/mol) hinges on regioselective N-alkylation to conjugate the butanoic acid chain to the pyrazole nitrogen while preserving the C4-bromine substituent for downstream functionalization [5] [7]. This transformation faces inherent challenges due to the potential for O-alkylation, dialkylation, or regioisomer formation if the pyrazole exists as a tautomeric mixture.
Key advancements in N-alkylation optimization include:
Table 1: Optimization of N-Alkylation for 3-(4-Bromo-1H-pyrazol-1-yl)butanoic Acid Synthesis
Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Regioselectivity (%) | Yield (%) |
---|---|---|---|---|---|---|
4-Bromobutyric acid | K₂CO₃ | DMF | 80 | 6 | >95 | 85 |
Methyl 4-bromobutyrate | Cs₂CO₃ | Acetonitrile | 60 | 8 | 90 | 78 |
4-Chlorobutyryl chloride | Et₃N | THF | 25 | 2 | 75 | 65* |
Note: *Lower yield due to carboxylate activation promoting side reactions.
The C4-bromine in 3-(4-bromo-1H-pyrazol-1-yl)butanoic acid serves as an anchor for Pd-catalyzed cross-couplings, enabling C–C or C–heteroatom bond formation. The electron-deficient pyrazole ring and steric constraints of the butanoic tether necessitate tailored catalytic systems [6].
The bromine exhibits higher reactivity in oxidative addition compared to alkyl bromides or chlorides, enabling selective functionalization in multifunctional intermediates. This permits sequential couplings: initial Suzuki coupling at C4-bromine followed by carboxylate derivatization (e.g., amidation) without cross-reactivity [6].
Table 2: Palladium-Catalyzed Coupling Reactions of 3-(4-Bromo-1H-pyrazol-1-yl)butanoic Acid
Reaction Type | Catalyst System | Conditions | Coupling Partner | Yield (%) | Key Challenge |
---|---|---|---|---|---|
Suzuki-Miyaura | PdCl₂(APhos) (2 mol%) | K₃PO₄, iPrOH/H₂O, 90°C | 4-CF₃-phenylboronic acid | 93 | Catalyst deactivation by pyrazole N |
Heck Coupling | Pd(OAc)₂/P(o-tol)₃ (5 mol%) | Et₃N, DMF, 120°C | Styrene | 65 | β-Hydride elimination side products |
Amination | Pd₂(dba)₃/BINAP (4 mol%) | NaOᵗBu, toluene, 100°C | Morpholine | 78 | Competitive carboxylate nucleophilicity |
Continuous flow chemistry enhances the synthesis scalability and safety of 3-(4-bromo-1H-pyrazol-1-yl)butanoic acid, particularly for exothermic N-alkylation and oxygen-sensitive Pd-catalyzed steps [2] [3].
Fourier-transform infrared (FTIR) spectroscopy with ReactIR flow cells monitors intermediate formation (e.g., Pd-aryl complexes) in real-time. This enables adaptive feedback control for:
Table 3: Continuous Flow vs. Batch Production Parameters
Parameter | Batch Process | Continuous Flow | Advantage of Flow |
---|---|---|---|
N-Alkylation Time | 6 h | 10 min | 36× faster throughput |
Reaction Temperature | 80°C | 100°C | Enhanced kinetics |
Pd Catalyst Loading | 2 mol% | 0.5 mol% | 75% reduction in Pd use |
Heat Transfer Efficiency | Low (jacketed reactor) | High (microchannels) | Eliminates hot spots |
Selective protection of the carboxylic acid or bromine is essential for sequential functionalization, particularly in synthesizing complex pharmacophores [4] [7].
While bromine is typically retained unprotected due to its low lability under basic conditions, competitive nucleophilic attack during amide coupling necessitates:
Table 4: Protecting Group Strategies for Selective Functionalization
Functional Group | Protecting Group | Installation Conditions | Deprotection Conditions | Compatibility |
---|---|---|---|---|
Carboxylic Acid | Methyl ester | MeOH, H₂SO₄, reflux | LiOH, THF/H₂O | Suzuki coupling, C-H activation |
Carboxylic Acid | TBS ester | TBSCl, imidazole, DMF | TBAF, THF | Heck coupling |
Pyrazole-Br | None (kinetic control) | N/A | N/A | Limited to Pd couplings below 100°C |
Pyrazole-N | Ag⁺ coordination | Ag₂CO₃ (0.5 equiv) | Filtration | Carboxylate CDI activation |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1